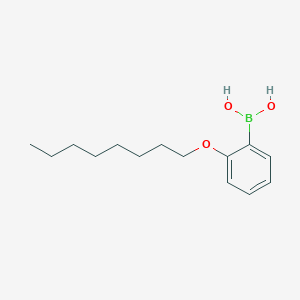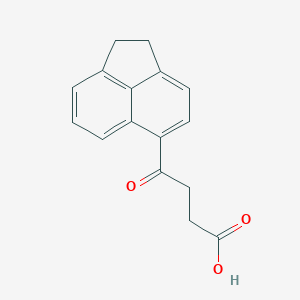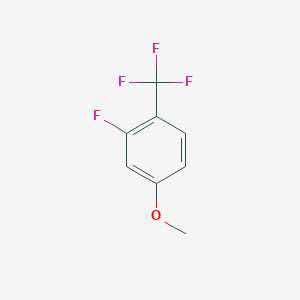
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H6F4O. It belongs to the class of benzene ring-based organic compounds and is characterized by the presence of both fluorine and methoxy groups on the benzene ring.
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs .
Mode of Action
It’s known that trifluoromethyl groups can participate in nucleophilic substitution reactions . The trifluoromethyl group could potentially interact with its targets through these reactions, leading to changes in the target molecules.
Biochemical Pathways
It’s known that trifluoromethyl groups can undergo oxidation reactions, leading to the conversion of the trifluoromethyl group to a carbonyl group . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to improve the metabolic stability of drugs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene typically involves the introduction of fluorine and methoxy groups onto a benzene ring. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution. For example, starting with a fluorinated benzene derivative, the methoxy group can be introduced using methanol in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group and electron-withdrawing trifluoromethyl group.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Partially or fully reduced fluorinated benzene derivatives.
Scientific Research Applications
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organofluorine chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-methoxybenzene: Shares the methoxy and fluorine groups but differs in the presence of a bromine atom instead of the trifluoromethyl group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar trifluoromethyl and fluorine groups but with a chlorine atom instead of a methoxy group.
Uniqueness: 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is unique due to the combination of its trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFXUTYCAGURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625659 |
Source


|
| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-33-8 |
Source


|
| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
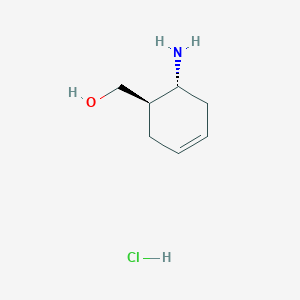
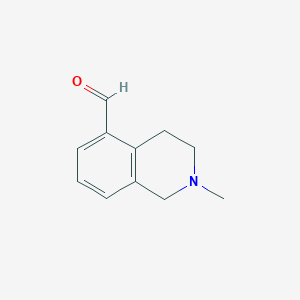
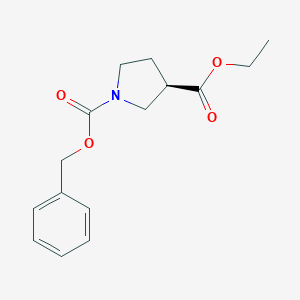
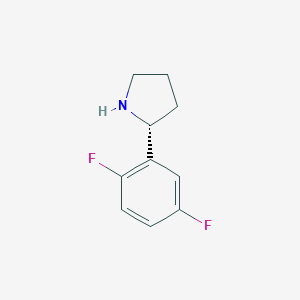
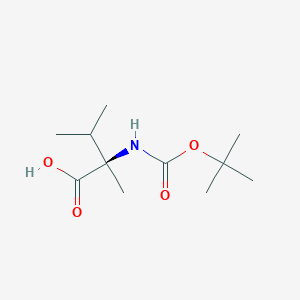
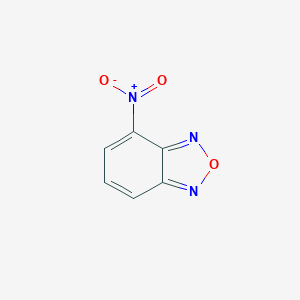
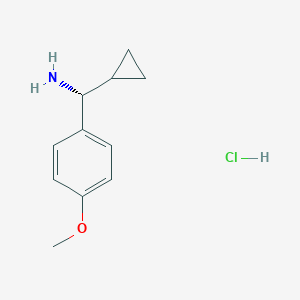
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
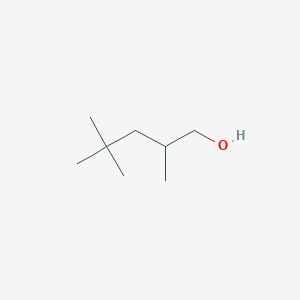
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)


